Diethyl 2-hexadecylbutanedioate

Description

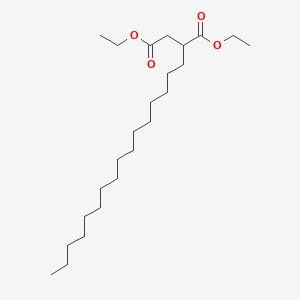

Diethyl 2-hexadecylbutanedioate is a branched diester compound characterized by a central butanedioate (succinate) backbone substituted with a hexadecyl (C16) alkyl chain at the 2-position and ethyl ester groups. This structure confers unique physicochemical properties, including high hydrophobicity due to the long alkyl chain and moderate polarity from the ester functionalities.

Properties

CAS No. |

83826-15-7 |

|---|---|

Molecular Formula |

C24H46O4 |

Molecular Weight |

398.6 g/mol |

IUPAC Name |

diethyl 2-hexadecylbutanedioate |

InChI |

InChI=1S/C24H46O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24(26)28-6-3)21-23(25)27-5-2/h22H,4-21H2,1-3H3 |

InChI Key |

CXAHCVRZFSIOIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(CC(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-hexadecylbutanedioate can be synthesized through the esterification of 2-hexadecylbutanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity, often employing distillation techniques to separate the desired ester from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-hexadecylbutanedioate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 2-hexadecylbutanedioic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: The ester can react with another alcohol to form a different ester and ethanol, typically in the presence of a catalyst like sodium methoxide.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Transesterification: Sodium methoxide in methanol.

Major Products Formed

Hydrolysis: 2-Hexadecylbutanedioic acid and ethanol.

Reduction: 2-Hexadecylbutanediol.

Transesterification: A different ester and ethanol.

Scientific Research Applications

Diethyl 2-hexadecylbutanedioate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other organic compounds and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.

Mechanism of Action

The mechanism of action of diethyl 2-hexadecylbutanedioate involves its interaction with specific molecular targets, depending on its application. For instance, in drug delivery systems, it may enhance the solubility and stability of the drug, facilitating its transport across biological membranes. The long alkyl chain of the compound allows it to interact with lipid bilayers, potentially altering membrane fluidity and permeability.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Diethyl Esters

*Note: Data for this compound are extrapolated from analogs due to lack of direct evidence.

- Hydrophobicity: The hexadecyl chain in this compound significantly increases its lipophilicity compared to shorter-chain esters like diethyl succinate. This property makes it suitable for non-polar matrices (e.g., polymer blends) .

- Thermal Stability : Long alkyl chains typically elevate boiling points, as seen in dibutyl sebacate (344°C) . The hexadecyl analog likely exceeds 300°C, enhancing utility in high-temperature processes.

- Reactivity : Unlike diethyl 2-oxobutanedioate, which contains a reactive oxo group , the hexadecyl derivative lacks such functional groups, suggesting greater chemical inertness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.